molecular formula C15H12N6O B2938776 2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide CAS No. 400077-54-5

2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide

Cat. No.: B2938776
CAS No.: 400077-54-5
M. Wt: 292.302
InChI Key: AQCLQVWMPIISBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with pyridinyl groups at positions 2 and 4, and a carbohydrazide moiety at position 5. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with 4-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Lacks the carbohydrazide group but shares the pyrimidine core.

    4-(Pyridin-4-yl)pyrimidine: Similar structure but without the pyridin-2-yl substitution.

    2-(Pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine: Similar structure but without the carbohydrazide group.

Uniqueness

2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide is unique due to the presence of both pyridinyl groups and the carbohydrazide moiety, which confer distinct biological activities and chemical reactivity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O/c16-21-15(22)11-9-19-14(12-3-1-2-6-18-12)20-13(11)10-4-7-17-8-5-10/h1-9H,16H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCLQVWMPIISBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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